4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
Vorbereitungsmethoden
The synthesis of 4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction between an aryl halide and an arylboronic acid . This reaction is typically carried out under mild conditions and can produce the desired compound in moderate to good yields. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .
Analyse Chemischer Reaktionen
4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine can be compared with other similar compounds, such as:
2,4,6-tris(pyridin-4-yl)-1,3,5-triazine: This compound also contains pyridine rings and is used in the synthesis of metal-organic frameworks.
5-bromo-2-methylpyridin-3-amine: This compound is used in the synthesis of novel pyridine derivatives and has applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications that may not be possible with other similar compounds.
Eigenschaften
Molekularformel |
C12H7Br2N3O |
---|---|
Molekulargewicht |
369.01 g/mol |
IUPAC-Name |
4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C12H7Br2N3O/c13-7-5-8-11(9(14)10(7)15)17-12(18-8)6-1-3-16-4-2-6/h1-5H,15H2 |
InChI-Schlüssel |
CYLXPPBCZDFHNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.